molecular formula C8H7NO B012059 3-Methylfuro[2,3-c]pyridine CAS No. 106531-57-1

3-Methylfuro[2,3-c]pyridine

Cat. No.: B012059
CAS No.: 106531-57-1
M. Wt: 133.15 g/mol
InChI Key: XQCMDWFUTKIKOW-UHFFFAOYSA-N
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Description

3-Methylfuro[2,3-c]pyridine is a heterocyclic compound that consists of a furan ring fused to a pyridine ring with a methyl group attached at the third position.

Scientific Research Applications

3-Methylfuro[2,3-c]pyridine has several applications in scientific research:

Future Directions

The future directions for research on 3-Methylfuro[2,3-c]pyridine include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of this compound will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-alkynyl-1-methylpyridin-2(1H)-ones with molecular iodine and sodium iodide, yielding the desired product in high yields (79%-92%) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methylfuro[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-c]pyridine-3-carboxylic acid, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylfuro[2,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methylfuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMDWFUTKIKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577826
Record name 3-Methylfuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-57-1
Record name 3-Methylfuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuro[2,3-c]pyridine
Reactant of Route 2
3-Methylfuro[2,3-c]pyridine
Reactant of Route 3
3-Methylfuro[2,3-c]pyridine
Reactant of Route 4
3-Methylfuro[2,3-c]pyridine
Reactant of Route 5
3-Methylfuro[2,3-c]pyridine
Reactant of Route 6
3-Methylfuro[2,3-c]pyridine

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